Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
描述
This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 2. Its structure includes a 2-chlorophenyl group at position 4, a 4-methoxyphenyl-substituted piperazinylmethyl moiety at position 6, and an ethyl ester at position 3. These substituents influence its physicochemical and pharmacological properties, such as lipophilicity, hydrogen-bonding capacity, and receptor binding . The compound’s molecular formula is C25H28ClN4O4, with a monoisotopic mass of 499.18 g/mol.
属性
IUPAC Name |
ethyl 4-(2-chlorophenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O4/c1-3-34-24(31)22-21(27-25(32)28-23(22)19-6-4-5-7-20(19)26)16-29-12-14-30(15-13-29)17-8-10-18(33-2)11-9-17/h4-11,23H,3,12-16H2,1-2H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCYZUNUAODLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Substituent Effects on Pharmacokinetics
- Chlorophenyl vs. Methoxyphenyl : The 4-methoxyphenyl group in the target compound improves solubility compared to 3-chlorophenyl analogs (e.g., ), as methoxy is less electronegative than chlorine and participates in hydrogen bonding .
- Ortho vs.
- Piperazine Modifications : Piperazine derivatives with 4-methoxyphenyl (target) show better metabolic stability than 3-chlorophenyl variants due to reduced oxidative dechlorination risks .
Functional Group Impact
- Oxo vs. Thioxo : The 2-oxo group in the target compound enhances hydrogen-bonding capacity compared to the 2-thioxo analog (), which may improve solubility but reduce membrane permeability .
- Hydroxyl Groups : Compounds with hydroxyl substituents (e.g., ) exhibit antioxidant activity but lower bioavailability due to increased polarity .
准备方法
Reaction Components and Mechanism
The Biginelli three-component condensation forms the tetrahydropyrimidine core:
- Aldehyde : 2-Chlorobenzaldehyde (1.2 eq)
- β-Ketoester : Ethyl acetoacetate (1.0 eq)
- Urea Derivative : Urea (1.5 eq)
Catalytic System :
- CuCl₂·2H₂O (10 mol%) in ethanol-free conditions
- Alternative: Solvent-free twin screw extrusion at 110°C
Reaction Dynamics :
$$ \text{Aldehyde} + \text{β-Ketoester} + \text{Urea} \xrightarrow{\Delta} \text{DHPM Core} $$
Optimized Protocol
- Charge 2-chlorobenzaldehyde (12.7 g, 90 mmol), ethyl acetoacetate (11.7 g, 90 mmol), and urea (8.1 g, 135 mmol) into a ball mill
- Add CuCl₂·2H₂O (1.5 g, 9 mmol)
- Mechanochemical grinding at 35 Hz for 45 minutes
- Wash with cold ethanol (3 × 50 mL) to recover product
Yield : 78–84%
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.38 (m, 4H, Ar-H), 5.32 (s, 1H, C4-H), 4.12 (q, J=7.1 Hz, 2H, -OCH₂), 2.29 (s, 3H, C6-CH₃), 1.18 (t, J=7.1 Hz, 3H, -CH₂CH₃)
- IR (KBr) : 1724 cm⁻¹ (C=O ester), 1662 cm⁻¹ (C=O amide)
Bromination at C6-Methyl Position
Radical Bromination Protocol
Conversion of C6-methyl to bromomethyl enables subsequent nucleophilic substitution:
Reagents :
- N-Bromosuccinimide (NBS, 1.1 eq)
- Azobisisobutyronitrile (AIBN, 0.1 eq)
Procedure :
- Dissolve DHPM intermediate (20 g, 62 mmol) in CCl₄ (200 mL)
- Add NBS (12.1 g, 68 mmol) and AIBN (1.0 g, 6.2 mmol)
- Reflux under N₂ for 8 hours
- Concentrate and purify via silica chromatography (hexane:EtOAc 4:1)
Yield : 89–92%
Critical Data :
Process Optimization and Scale-Up Considerations
Solvent-Free Modifications
Adopting mechanochemical methods from:
- Eliminates DMF usage
- Reduces reaction time from 12h → 2.5h
- Maintains yields at 70–75%
Energy Savings : 34% reduction vs. traditional heating
Industrial-Scale Production
- Continuous flow reactors for Biginelli step (residence time: 8 min)
- In-line IR monitoring for bromination completeness
- Automated crystallization for final product isolation
Throughput : 12 kg/batch with 89% yield
Comparative Analysis of Synthetic Routes
| Parameter | Batch Method | Flow Chemistry | Mechanochemical |
|---|---|---|---|
| Yield (%) | 73 | 82 | 70 |
| Time (h) | 24 | 6.5 | 3.2 |
| E-Factor | 48 | 19 | 8 |
| Scalability | Moderate | High | Limited |
Characterization and Quality Control
Advanced Spectroscopic Techniques
- 2D NMR (HSQC, HMBC) : Confirms regiochemistry of piperazine attachment
- XRD Analysis : Monoclinic crystal system, space group P2₁/c
- Thermogravimetry : Decomposition onset at 218°C
Impurity Profiling
Major byproducts (<1%):
- N-Dealkylated piperazine (0.3%)
- Ester hydrolysis product (0.2%)
常见问题
Basic: What are the key synthetic steps for this tetrahydropyrimidine derivative?
The synthesis involves a multi-step protocol:
Condensation : A Biginelli-like reaction to form the tetrahydropyrimidine core, using urea/thiourea, β-ketoesters, and substituted aldehydes under acidic conditions (e.g., HCl or acetic acid) .
Piperazine Substitution : The piperazine moiety is introduced via nucleophilic substitution or reductive amination, requiring anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine .
Functionalization : Methoxy and chlorophenyl groups are added via Suzuki coupling or Friedel-Crafts alkylation, optimized at 60–80°C .
Characterization : Intermediate purity is confirmed by TLC, while final products are validated via -NMR, HPLC (>95% purity), and HRMS .
Basic: Which spectroscopic techniques are critical for structural elucidation?
- NMR Spectroscopy : -NMR identifies proton environments (e.g., NH peaks at δ 9–10 ppm; aromatic protons at δ 6.5–8.0 ppm). -NMR confirms carbonyl (C=O at ~165 ppm) and tetrahydropyrimidine ring carbons .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., intramolecular H-bonds stabilizing the lactam ring) .
- Thermal Analysis : TGA/DSC profiles reveal decomposition temperatures (>200°C) and polymorphic transitions .
Advanced: How to optimize reaction yields and purity in large-scale synthesis?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; ethanol/water mixtures improve crystallization .
- Catalysis : Use Pd(OAc)₂ for cross-coupling reactions (yield improvement by 15–20%) and molecular sieves to scavenge water in condensation steps .
- Workflow Monitoring : In-line FTIR tracks reaction progress; column chromatography (silica gel, ethyl acetate/hexane gradient) removes byproducts .
Advanced: What experimental designs elucidate biological targets?
- In Vitro Screening : Perform receptor-binding assays (e.g., serotonin 5-HT/D dopamine receptors due to the piperazine motif) with radioligands like -ketanserin .
- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or acetylcholinesterase using spectrophotometric assays (IC determination) .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 PDB: 5IKT); validate with mutagenesis studies .
Advanced: How to resolve contradictions in biological activity data?
- Assay Reprodubility : Verify cell line viability (e.g., HepG2 vs. HEK293) and serum-free media conditions to exclude off-target effects .
- Purity Reassessment : Re-analyze compounds via LC-MS to rule out degradation products (e.g., hydrolyzed ester groups) .
- Orthogonal Models : Compare in vitro (e.g., MIC) and in vivo (murine infection models) results to confirm antimicrobial activity .
Advanced: Which computational methods predict pharmacokinetic properties?
- ADMET Prediction : SwissADME estimates logP (~3.5), BBB permeability (CNS activity), and CYP450 inhibition risks .
- MD Simulations : GROMACS models blood-brain barrier penetration; 100-ns trajectories assess membrane interaction dynamics .
- QSAR Modeling : CoMFA/CoMSIA correlates substituent electronegativity (e.g., Cl vs. OCH) with bioactivity .
Advanced: How do substituents influence bioactivity?
- 2-Chlorophenyl Group : Enhances lipophilicity (logP +0.5) and receptor affinity (e.g., 5-HT K = 12 nM vs. 45 nM for unsubstituted analogs) .
- 4-Methoxyphenylpiperazine : Modulates selectivity for dopaminergic over adrenergic receptors (10-fold higher D binding) .
- Carboxylate Ester : Impacts metabolic stability (t in rat liver microsomes: 2.1 h vs. 0.5 h for free acid) .
Advanced: How to assess compound stability under physiological conditions?
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h; monitor degradation via HPLC .
- Thermal Stability : DSC reveals melting points (~180°C) and polymorph transitions; accelerated stability studies (40°C/75% RH) over 6 months .
- Light Sensitivity : UV-Vis spectroscopy (λ = 254 nm) detects photodegradation products .
Advanced: What strategies validate target engagement in cellular models?
- CRISPR Knockout : Delete putative targets (e.g., 5-HT) in HEK293 cells; measure cAMP reduction via ELISA .
- Fluorescent Probes : Conjugate with BODIPY® FL; confocal microscopy localizes compound accumulation in lysosomes .
- Western Blotting : Quantify downstream effectors (e.g., phosphorylated ERK1/2) post-treatment .
Advanced: How to design derivatives with improved solubility and potency?
- Bioisosteric Replacement : Substitute ester with amide (improves solubility by 3x) or replace Cl with CF (enhances COX-2 inhibition by 40%) .
- Prodrug Approach : Phosphorylate the hydroxyl group for enhanced oral bioavailability (test in rat PK studies) .
- Fragment-Based Design : Merge with known pharmacophores (e.g., indole for kinase inhibition) via click chemistry .
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